2-Ethyl-2-(methylamino)butanoic acid
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Overview
Description
2-Ethyl-2-(methylamino)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an ethyl group and a methylamino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(methylamino)butanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-methylbutanoic acid, with an ethylating agent in the presence of a base. This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often utilize advanced catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(methylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Ethyl-2-(methylamino)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(methylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanoic acid: Shares a similar butanoic acid backbone but lacks the ethyl and methylamino groups.
2-Ethylbutanoic acid: Contains an ethyl group but does not have the methylamino group.
2-Methyl-2-aminobutanoic acid: Has a similar structure but with an amino group instead of a methylamino group.
Uniqueness
2-Ethyl-2-(methylamino)butanoic acid is unique due to the presence of both an ethyl group and a methylamino group on the butanoic acid backbone. This unique structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-ethyl-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4-7(5-2,8-3)6(9)10/h8H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
RVXDHLISLIJDHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)O)NC |
Origin of Product |
United States |
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